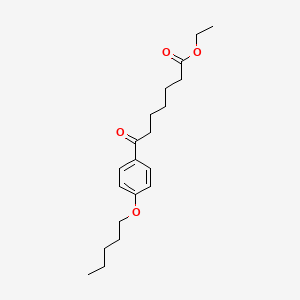

Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 7-oxo-7-(4-pentoxyphenyl)heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-3-5-9-16-24-18-14-12-17(13-15-18)19(21)10-7-6-8-11-20(22)23-4-2/h12-15H,3-11,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSGYJLMTSTRRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645795 | |

| Record name | Ethyl 7-oxo-7-[4-(pentyloxy)phenyl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-83-0 | |

| Record name | Ethyl ζ-oxo-4-(pentyloxy)benzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-oxo-7-[4-(pentyloxy)phenyl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate

Abstract

This technical guide provides a detailed, first-principles approach to the synthesis of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate, a substituted aryl ketone with potential applications as a versatile intermediate in pharmaceutical and materials science. We present a robust and efficient three-stage synthetic pathway, beginning from commercially available starting materials: adipic acid, phenol, and 1-bromopentane. The core of this strategy is a convergent Friedel-Crafts acylation. Each stage of the synthesis is elucidated with detailed, step-by-step protocols, mechanistic insights, and an explanation of the causal factors influencing experimental choices. This document is intended for researchers, chemists, and professionals in drug development who require a practical, scientifically-grounded guide for the preparation of this and structurally related molecules.

Strategic Analysis: A Retrosynthetic Approach

To devise a logical and efficient forward synthesis, we first deconstruct the target molecule. The primary disconnection is made at the bond between the aromatic ring and the acyl group, a classic approach for aryl ketones, pointing directly to a Friedel-Crafts acylation reaction. This strategy is advantageous as it avoids the potential for carbocation rearrangements and poly-substitution inherent in Friedel-Crafts alkylations.[1]

The retrosynthetic analysis breaks the target molecule down into three simple, commercially available precursors as illustrated below.

Caption: Mechanism of the Friedel-Crafts Acylation.

Detailed Experimental Protocol

-

Caution: Anhydrous conditions are critical as AlCl₃ reacts violently with water. All glassware must be oven- or flame-dried. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

-

In a dried 1 L three-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 moles) and anhydrous dichloromethane (DCM, 400 mL).

-

Cool the stirred suspension to 0°C using an ice bath.

-

In a separate flask, dissolve 7-ethoxy-7-oxoheptanoyl chloride (1.0 mole) in anhydrous DCM (150 mL).

-

Add the acyl chloride solution dropwise to the AlCl₃ suspension over 1 hour, maintaining the temperature at 0°C. Stir for an additional 30 minutes to ensure complete formation of the acylium ion complex.

-

Add a solution of 4-pentyloxybenzene (1.0 mole) in anhydrous DCM (150 mL) dropwise to the reaction mixture, ensuring the temperature does not rise above 5°C.

-

After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis shows consumption of the starting material.

-

Work-up: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice (approx. 500 g) containing concentrated HCl (50 mL) with vigorous stirring. This hydrolyzes the aluminum complexes.

-

Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic extracts and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a pure solid.

Data Summary

The following table summarizes the key transformations and expected outcomes for this synthetic pathway. Yields are representative of well-executed standard laboratory procedures.

| Step | Transformation | Key Reagents | Solvent | Typical Yield | Product Purity (Post-Purification) |

| 2.1.1 | Adipic Acid → Ethyl Hydrogen Adipate | Adipic Acid, Ethanol, H₂SO₄ | Toluene | 60-70% | >95% |

| 2.1.2 | Ethyl Hydrogen Adipate → Acyl Chloride | Thionyl Chloride | Neat | 85-95% | >97% |

| 2.2 | Phenol → 4-Pentyloxybenzene | 1-Bromopentane, K₂CO₃ | Acetone | 80-90% | >98% |

| 3.2 | Friedel-Crafts Acylation | AlCl₃ | DCM | 75-85% | >99% |

Overall Synthesis Workflow

Caption: Forward synthesis plan for the target molecule.

Conclusion

The synthesis of this compound has been successfully outlined through a reliable and high-yielding three-stage process. By leveraging fundamental organic reactions—Fischer esterification, acyl chloride formation, Williamson ether synthesis, and Friedel-Crafts acylation—the target molecule can be constructed efficiently from simple, cost-effective starting materials. The provided protocols are robust and include detailed explanations of the underlying chemical principles, ensuring that researchers can replicate and adapt these methods for their specific needs. This guide serves as a self-validating system for the production of this valuable chemical intermediate.

References

Sources

An In-depth Technical Guide to the Chemical Properties of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate is a bi-functional molecule incorporating a long-chain aliphatic ester and an aromatic ketone. This unique structural arrangement makes it a compound of interest in medicinal chemistry and materials science, potentially serving as a versatile building block or a key intermediate in the synthesis of more complex molecular architectures. The presence of both a lipophilic alkyl chain and a polar aromatic ketone moiety imparts distinct physicochemical properties that can be exploited in various applications, including drug delivery systems and the development of novel organic materials. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and detailed analytical methodologies for its characterization.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and biological systems, which is essential for its application in drug development and formulation.

| Property | Value | Source |

| CAS Number | 898757-83-0 | [1][2] |

| Molecular Formula | C20H30O4 | [1][2] |

| Molecular Weight | 334.45 g/mol | [1][2] |

| Appearance | Predicted: White to off-white solid or viscous oil | N/A |

| Solubility | Predicted: Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water. | N/A |

| Boiling Point | Predicted: > 300 °C at 760 mmHg | N/A |

| Melting Point | Not available | N/A |

Synthesis and Mechanistic Insights

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of pentyloxybenzene with 7-ethoxy-7-oxoheptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4][5][6] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[3][5]

Reaction Scheme:

Caption: Synthesis of this compound via Friedel-Crafts acylation.

The causality behind this experimental choice lies in the high efficiency and regioselectivity of the Friedel-Crafts acylation. The pentyloxy group is an ortho-, para-directing activator, and due to steric hindrance from the bulky acylating agent, the para-substituted product is expected to be the major isomer. The Lewis acid catalyst is crucial as it polarizes the acyl chloride, facilitating the formation of the highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[4][5][6]

Experimental Protocol: Synthesis

Materials:

-

Pentyloxybenzene

-

7-Ethoxy-7-oxoheptanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of pentyloxybenzene in anhydrous DCM at 0 °C under an inert atmosphere, add anhydrous AlCl₃ portion-wise.

-

Slowly add a solution of 7-ethoxy-7-oxoheptanoyl chloride in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully pouring it into a mixture of ice and 1 M HCl.

-

Separate the organic layer, and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

Rigorous spectroscopic analysis is paramount to confirm the identity and purity of the synthesized compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~3050 | Weak-Medium | Aromatic C-H stretch | [7] |

| 2950-2850 | Strong | Aliphatic C-H stretch | [8] |

| ~1735 | Strong | Ester C=O stretch | [7][9] |

| ~1680 | Strong | Aryl Ketone C=O stretch | [3][8] |

| 1600, 1580, 1500 | Medium | Aromatic C=C stretches | [10] |

| ~1250 | Strong | Aryl-O-Alkyl C-O stretch | N/A |

| ~1170 | Strong | Ester C-O stretch | [11] |

The presence of two distinct carbonyl peaks is a key diagnostic feature, differentiating the ester from the ketone. The lower frequency of the ketone's carbonyl absorption is due to conjugation with the aromatic ring, which delocalizes the electron density of the C=O bond, weakening it slightly.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | d | 2H | Aromatic H (ortho to C=O) |

| ~6.90 | d | 2H | Aromatic H (ortho to -O(CH₂)₄CH₃) |

| ~4.10 | q | 2H | -OCH₂CH₃ (ester) |

| ~4.00 | t | 2H | -OCH₂(CH₂)₃CH₃ (ether) |

| ~2.90 | t | 2H | -CH₂C=O |

| ~2.30 | t | 2H | -CH₂CO₂Et |

| 1.80-1.60 | m | 6H | Aliphatic -CH₂- |

| 1.45-1.30 | m | 4H | Aliphatic -CH₂- |

| ~1.25 | t | 3H | -OCH₂CH₃ (ester) |

| ~0.90 | t | 3H | -(CH₂)₄CH₃ (ether) |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~199.0 | Ketone C=O |

| ~173.5 | Ester C=O |

| ~163.0 | Aromatic C (ipso to -O(CH₂)₄CH₃) |

| ~130.5 | Aromatic C (ipso to C=O) |

| ~129.5 | Aromatic C-H (ortho to C=O) |

| ~114.0 | Aromatic C-H (ortho to -O(CH₂)₄CH₃) |

| ~68.0 | -OCH₂(CH₂)₃CH₃ (ether) |

| ~60.5 | -OCH₂CH₃ (ester) |

| 38.0 - 22.0 | Aliphatic -CH₂- |

| ~14.0 | -CH₃ (ester and ether) |

The downfield shift of the aromatic protons ortho to the carbonyl group is due to the electron-withdrawing nature of the ketone. Similarly, in the ¹³C NMR spectrum, the carbonyl carbons of the ketone and ester are highly deshielded and appear at characteristic downfield shifts.[12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 334.45) should be observed.[1][2]

-

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters.[13][14][15]

-

Loss of the ethyl group (-CH₂CH₃) from the ester.

-

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

-

Cleavage of the alkyl chain.

-

-

McLafferty Rearrangement: For the long-chain ester, a McLafferty rearrangement is possible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.[15]

-

Aromatic Fragmentation: The presence of the aromatic ring will lead to a prominent molecular ion peak and characteristic fragment ions, such as the tropylium ion (m/z = 91) if cleavage occurs at the benzylic position.[16]

Potential Applications in Drug Discovery

Substituted aryl heptanoates and related diarylheptanoids have garnered interest in drug discovery due to their diverse biological activities.[17][18] The structural features of this compound, including a flexible linker and an aromatic core, make it a candidate for development in several therapeutic areas.

-

Linker for PROTACs: The heptanoate chain can serve as a linker in Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of target proteins.

-

Scaffold for Novel Therapeutics: The aryl ketone moiety can be further functionalized to interact with specific biological targets. The overall lipophilicity of the molecule can be tuned by modifying the pentyloxy and ethyl ester groups to optimize pharmacokinetic properties.

-

Precursor for Biologically Active Compounds: This molecule can serve as a starting material for the synthesis of more complex structures with potential anti-inflammatory, antioxidant, or anticancer activities.

Conclusion

This compound is a molecule with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a robust synthetic strategy, and a comprehensive analytical workflow for its characterization. The presented protocols and spectroscopic data serve as a valuable resource for researchers and scientists working on the synthesis and application of novel organic compounds in drug discovery and materials science. The self-validating nature of the combined analytical techniques ensures a high degree of confidence in the identity and purity of the synthesized material, which is a critical prerequisite for its use in further research and development.

References

-

Ketone - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-

IR Spectrum Analysis of Aromatic Compounds | PDF - Scribd. (n.d.). Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of esters. | Download Scientific Diagram. Retrieved January 18, 2026, from [Link]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved January 18, 2026, from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 18, 2026, from [Link]

-

YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved January 18, 2026, from [Link]

-

MDPI. (2023, August 24). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Retrieved January 18, 2026, from [Link]

-

CDN. (n.d.). Infrared Spectroscopy. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 18, 2026, from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved January 18, 2026, from [Link]

-

MDPI. (n.d.). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Retrieved January 18, 2026, from [Link]

-

gsrs. (n.d.). ETHYL 7-OXOHEPTANOATE. Retrieved January 18, 2026, from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation (video). Retrieved January 18, 2026, from [Link]

-

SpectraBase. (n.d.). Ethyl 7-oxoheptanoate - Optional[MS (GC)] - Spectrum. Retrieved January 18, 2026, from [Link]

-

friedel-crafts acylation of benzene. (n.d.). Retrieved January 18, 2026, from [Link]

-

YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved January 18, 2026, from [Link]

-

ACS Publications. (2018, March 27). Fe-Catalyzed Cycloisomerization of Aryl Allenyl Ketones: Access to 3-Arylidene-indan-1-ones | Organic Letters. Retrieved January 18, 2026, from [Link]

-

Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes. Retrieved January 18, 2026, from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved January 18, 2026, from [Link]

-

AWS. (n.d.). S1 Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). Retrieved January 18, 2026, from [Link]

-

PubMed. (n.d.). Diarylheptanoid: A privileged structure in drug discovery. Retrieved January 18, 2026, from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved January 18, 2026, from [Link]

-

Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Acids and Esters. Retrieved January 18, 2026, from [Link]

-

Chemsrc. (n.d.). Ethyl 7-oxoheptanoate | CAS#:3990-05-4. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Diarylheptanoid: A privileged structure in drug discovery | Request PDF. Retrieved January 18, 2026, from [Link]

-

PubMed. (n.d.). Physicochemical descriptors of aromatic character and their use in drug discovery. Retrieved January 18, 2026, from [Link]

-

PubMed. (n.d.). Substituted Flavones as Aryl Hydrocarbon (Ah) Receptor Agonists and Antagonists. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Physicochemical Properties of Low Viscosity 2‐Ethylhexyl Alkyl Ethers Made from Palm‐Based Esters as Potential Biolubricant | Request PDF. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.

-

MDPI. (n.d.). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Retrieved January 18, 2026, from [Link]

-

Semantic Scholar. (n.d.). Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Synthetic entries to α‐aryl alkylcarboxylates.. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Ethyl heptanoate. Retrieved January 18, 2026, from [Link]

Sources

- 1. This compound | 898757-83-0 [amp.chemicalbook.com]

- 2. This compound | 898757-83-0 [chemicalbook.com]

- 3. Ketone - Wikipedia [en.wikipedia.org]

- 4. Khan Academy [khanacademy.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Khan Academy [khanacademy.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. echemi.com [echemi.com]

- 10. scribd.com [scribd.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. fiveable.me [fiveable.me]

- 13. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 16. whitman.edu [whitman.edu]

- 17. Diarylheptanoid: A privileged structure in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate, a compound of interest for researchers in organic synthesis and drug development. We will dissect its structural components, predict its physicochemical and spectroscopic signatures, and detail a robust synthetic pathway via Friedel-Crafts acylation. This document is designed to serve as a foundational resource, blending theoretical principles with practical, field-proven insights to support advanced research and application.

Introduction

This compound belongs to the class of aryl ketones, specifically a keto-ester derivative. These molecules are characterized by a ketone group conjugated to an aromatic ring and a long-chain ester, rendering them bifunctional. This unique architecture makes them valuable as versatile intermediates in the synthesis of more complex molecules, including potential pharmaceutical agents and materials for liquid crystals.[1] The interplay between the lipophilic alkyl and pentyloxy chains and the polar keto-ester functionalities imparts specific solubility and reactivity characteristics that are critical for its application. Understanding the precise molecular structure is paramount for predicting its behavior in chemical reactions and biological systems.

Molecular Structure & Physicochemical Properties

The molecule can be deconstructed into four primary functional components: an ethyl ester group, a six-carbon aliphatic chain (part of the heptanoate), a central ketone (oxo group), and a para-substituted pentyloxyphenyl ring.

Structural Breakdown

-

Ethyl Heptanoate Backbone: A seven-carbon chain with an ethyl ester at one terminus (C1) and a ketone at the other (C7). This aliphatic chain provides flexibility and lipophilicity.

-

Oxo Group: The ketone at C7 is a key reactive site and significantly influences the molecule's electronic properties.

-

4-pentyloxyphenyl Group: A benzene ring substituted at the para position with a five-carbon pentyloxy (or amyloxy) ether group. This aromatic moiety is electron-rich due to the oxygen lone pair of the ether, which influences the reactivity of the ketone and the ring itself.

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is essential for handling, formulation, and experimental design.

| Property | Value | Source |

| CAS Number | 898757-83-0 | [2] |

| Molecular Formula | C₂₀H₃₀O₄ | |

| Molecular Weight | 334.45 g/mol | |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | - |

| Solubility | Predicted: Soluble in organic solvents (e.g., DCM, Ether, Ethanol); Insoluble in water | - |

Synthesis and Mechanistic Considerations

The most direct and reliable method for synthesizing this class of aryl ketones is the Friedel-Crafts acylation .[1][3] This electrophilic aromatic substitution reaction is highly efficient for forming C-C bonds between an aromatic ring and an acyl group.[4][5]

Synthetic Pathway

The synthesis involves the reaction of pentyloxybenzene with an appropriate acylating agent, such as ethyl 7-(chloroformyl)heptanoate (the acid chloride of ethyl hydrogen heptanedioate), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Caption: Proposed synthetic workflow for the target compound.

Mechanistic Rationale

-

Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, making the carbonyl carbon highly electrophilic. This complex readily loses [AlCl₄]⁻ to form a resonance-stabilized acylium ion.[5]

-

Electrophilic Attack: The electron-rich pentyloxybenzene ring acts as a nucleophile. The pentyloxy group is an ortho-, para-director. Due to steric hindrance from the bulky acyl group, the attack occurs predominantly at the para position.

-

Rearomatization: The resulting carbocation intermediate (a sigma complex) loses a proton to regenerate the aromatic ring, yielding the final ketone product. The AlCl₃ catalyst is regenerated in the process.

Causality in Experimental Choices:

-

Catalyst: AlCl₃ is a strong and cost-effective Lewis acid, ideal for activating the acyl chloride.[3]

-

Solvent: An inert solvent like dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction.[1]

-

Work-up: The reaction is quenched by pouring it into a mixture of ice and acid. This step hydrolyzes the aluminum salts, making them water-soluble for easy removal, and protonates any remaining intermediates.[1]

Spectroscopic Characterization: A Self-Validating System

The confirmation of the molecular structure relies on a cohesive interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they create a self-validating system. While specific experimental data for this exact molecule is not publicly available, we can accurately predict the expected spectra based on well-established principles.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is the most informative for confirming the structure. We can predict the chemical shift (δ), integration, and multiplicity for each unique proton environment.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Phenyl (ortho to C=O) | 7.9 - 8.0 | d | 2H | Deshielded by adjacent C=O group. |

| Phenyl (ortho to -O) | 6.9 - 7.0 | d | 2H | Shielded by electron-donating ether oxygen. |

| -O-CH₂ - (Pentyloxy) | ~4.0 | t | 2H | Adjacent to electron-withdrawing ether oxygen. |

| -O-CH₂ - (Ethyl Ester) | ~4.1 | q | 2H | Adjacent to ester oxygen; split by CH₃. |

| -CH₂ -C=O (Heptanoate α) | ~2.9 | t | 2H | Adjacent to electron-withdrawing ketone. |

| C=O-CH₂-CH₂ - (Heptanoate β) | 1.6 - 1.8 | m | 2H | Standard aliphatic region. |

| -(CH₂)₃- (Heptanoate γ, δ, ε) | 1.2 - 1.5 | m | 6H | Overlapping signals in the aliphatic region. |

| -CH₃ (Ethyl Ester) | ~1.2 | t | 3H | Standard terminal methyl group. |

| -(CH₂)₃-CH₃ (Pentyloxy) | ~0.9 | t | 3H | Standard terminal methyl group. |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon skeleton.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C =O (Ketone) | 198 - 202 | Typical range for aryl ketones. |

| C =O (Ester) | 172 - 175 | Typical range for esters. |

| Phenyl (C -O) | 162 - 165 | Aromatic carbon attached to electron-donating oxygen. |

| Phenyl (C -C=O) | 130 - 132 | Quaternary aromatic carbon attached to ketone. |

| Phenyl (CH ortho to C=O) | 129 - 131 | Aromatic CH deshielded by ketone. |

| Phenyl (CH ortho to -O) | 114 - 116 | Aromatic CH shielded by ether oxygen. |

| -O-CH₂ - (Pentyloxy) | 68 - 70 | Carbon attached to ether oxygen. |

| -O-CH₂ - (Ethyl Ester) | 60 - 62 | Carbon attached to ester oxygen. |

| Aliphatic Chain (-CH₂-) | 22 - 40 | Multiple peaks in the standard aliphatic region. |

| -CH₃ (Ethyl & Pentyloxy) | 13 - 15 | Terminal methyl carbons. |

Predicted Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, we would expect to see the molecular ion peak (M⁺) and characteristic fragmentation patterns that validate the structure.

-

Molecular Ion (M⁺): m/z = 334.45

-

Key Fragments:

-

Acylium Ion: A prominent peak at m/z = 191, corresponding to the [CH₃(CH₂)₄O-C₆H₄-CO]⁺ fragment from cleavage of the bond alpha to the ketone.

-

Loss of Ethoxy Group: A peak at M-45 (m/z = 289) from the loss of ·OCH₂CH₃ from the ester.

-

Loss of Pentyloxy Group: A peak at M-85 (m/z = 249) from the loss of the ·O(CH₂)₄CH₃ radical.

-

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| C=O (Aryl Ketone) | 1675 - 1690 | Stretch |

| C=O (Ester) | 1730 - 1745 | Stretch |

| C-O (Ether & Ester) | 1250 - 1300 & 1050 - 1150 | Stretch |

| C=C (Aromatic) | 1580 - 1600 | Stretch |

| C-H (sp³) | 2850 - 3000 | Stretch |

Analytical Workflow for Structural Verification

A robust workflow ensures the identity and purity of the synthesized compound.

Caption: A standard analytical workflow for compound verification.

Potential Applications in Drug Development

While specific applications for this exact molecule are not widely documented, its structural motifs are relevant in medicinal chemistry. Long-chain fatty acid esters and related structures can be found in various bioactive molecules. For instance, polyhydroxyalkanoates (PHAs), which are also polyesters, are explored as biodegradable and biocompatible carriers for drug delivery systems.[6][7][8] The combination of a lipophilic tail and a polar, functionalized aromatic headgroup in this compound makes it a candidate for investigation as a building block for:

-

Prodrugs: The ester can be designed for enzymatic cleavage in vivo to release an active compound.

-

Novel Delivery Vehicles: The amphiphilic nature could be exploited in the formation of nanoparticles or micelles for encapsulating other therapeutic agents.[6]

-

Lead Compounds: The aryl ketone moiety is a common feature in many pharmacologically active compounds, and the overall structure could serve as a starting point for library synthesis in drug discovery campaigns.[9]

Conclusion

This compound is a molecule with a well-defined structure featuring distinct functional regions. Its synthesis is readily achievable through established methods like Friedel-Crafts acylation. The structural identity can be unequivocally confirmed by a combination of NMR, MS, and IR spectroscopy, which provide a self-consistent and validating dataset. The insights provided in this guide equip researchers and drug development professionals with the foundational knowledge required to synthesize, characterize, and explore the potential of this versatile chemical entity.

References

- Synthesis of Aryl Ketones via Friedel-Crafts Acylation using 7-Bromoheptanoyl Chloride: Application Notes and Protocols. Benchchem.

- “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters - ACS Publications.

- Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. National Institutes of Health (NIH).

- Friedel-Crafts Acylation. Chemistry Steps.

- Friedel–Crafts Acylation. Sigma-Aldrich.

- This compound | 898757-83-0. ChemicalBook.

- An In-depth Technical Guide to the Chemical Properties of Ethyl Heptanoate. Benchchem.

- This compound | 898757-83-0. ChemicalBook.

- Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System. National Institutes of Health (NIH).

- (PDF) Polyhydroxyalkanoates Applications in Drug Carriers. ResearchGate.

- Advances in the applications of polyhydroxyalkanoate nanoparticles for novel drug delivery system. PubMed.

- Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. PMC - National Institutes of Health (NIH).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 898757-83-0 [chemicalbook.com]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 傅-克酰基化反应 [sigmaaldrich.com]

- 6. Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advances in the applications of polyhydroxyalkanoate nanoparticles for novel drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation - PMC [pmc.ncbi.nlm.nih.gov]

"Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate" CAS number 898757-83-0

An In-depth Technical Guide to Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate

This guide provides a comprehensive technical overview of this compound (CAS No. 898757-83-0), a specialized organic molecule with potential applications in materials science and as a synthetic intermediate. This document is intended for researchers, chemists, and professionals in drug development who require a deep understanding of its synthesis, characterization, and potential utility.

Introduction and Physicochemical Profile

This compound is a bifunctional molecule featuring a para-substituted aromatic ketone and a terminal ethyl ester. The long aliphatic chain, coupled with the rigid aromatic core, imparts unique properties that may be exploited in various advanced applications. While specific research on this compound is not widely published, its structural motifs are common in liquid crystals, polymers, and as precursors for more complex pharmaceutical agents.

Core Physicochemical Data

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 898757-83-0 | [1][2] |

| Molecular Formula | C₂₀H₃₀O₄ | [1][2] |

| Molecular Weight | 334.45 g/mol | [2][3] |

| IUPAC Name | Ethyl 7-(4-pentyloxyphenyl)-7-oxoheptanoate | [1] |

| Synonyms | Benzeneheptanoic acid, ζ-oxo-4-(pentyloxy)-, ethyl ester | [1] |

| Predicted LogP | 4.95 | [3] |

Synthesis via Friedel-Crafts Acylation: A Mechanistic Approach

The most logical and established method for synthesizing aryl ketones such as this compound is the Friedel-Crafts acylation.[4][5][6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, pentyloxybenzene, with an acyl halide in the presence of a Lewis acid catalyst.[5][7]

Principle of the Reaction

The synthesis proceeds via a two-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acyl chloride (7-ethoxy-7-oxoheptanoyl chloride) by coordinating to the chlorine atom. This polarization facilitates the departure of the chloride, forming a highly electrophilic and resonance-stabilized acylium ion.[7]

-

Electrophilic Attack and Aromatic Substitution: The electron-rich pentyloxybenzene ring acts as a nucleophile, attacking the acylium ion. The pentyloxy group is an ortho-, para-director; however, due to steric hindrance from the long acyl chain, the para-substituted product is expected to be the major isomer. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product and regenerating the catalyst.[7][8]

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

Disclaimer: This protocol is a proposed method based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions in a fume hood.

Reagents & Materials:

-

Pentyloxybenzene

-

7-Ethoxy-7-oxoheptanoyl chloride (can be prepared from ethyl hydrogen heptanedioate and thionyl chloride)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl), ice-cold

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

-

Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM.

-

Addition of Reactants: To the stirred suspension, add pentyloxybenzene (1.0 equivalent). Cool the mixture to 0 °C using an ice bath.

-

Acylation: Dissolve 7-ethoxy-7-oxoheptanoyl chloride (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour, then allow it to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Structural Elucidation and Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | δ (ppm): ~7.9 (d, 2H, Ar-H ortho to C=O), ~6.9 (d, 2H, Ar-H ortho to -O-), 4.1 (q, 2H, -OCH₂CH₃), 4.0 (t, 2H, Ar-OCH₂-), 2.9 (t, 2H, -CH₂C=O), 2.3 (t, 2H, -CH₂COOEt), 1.8-1.2 (m, 12H, aliphatic -CH₂-), 0.9 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR | δ (ppm): ~199 (Ar-C=O), ~173 (Ester C=O), ~163 (Ar-C-O), ~130 (Ar-CH), ~114 (Ar-CH), ~68 (Ar-O-CH₂), ~60 (-O-CH₂CH₃), ~38 (-CH₂C=O), ~34 (-CH₂COOEt), ~29, ~28, ~25, ~24 (aliphatic -CH₂-), ~22 (-CH₂CH₃), ~14 (-CH₃) |

| FTIR | ν (cm⁻¹): ~2950-2850 (C-H aliphatic stretch), ~1730 (C=O ester stretch), ~1680 (C=O aryl ketone stretch), ~1600, ~1510 (C=C aromatic stretch), ~1250 (C-O ether stretch)[6] |

| Mass Spec (EI) | m/z: 334.21 (M⁺), fragments corresponding to loss of -OEt, -COOEt, and cleavage at the keto group (e.g., C₇H₁₃O₂, C₁₃H₁₇O₂) |

Purity Assessment

High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound. A reversed-phase C18 column with a mobile phase such as acetonitrile/water or methanol/water would be a suitable starting point for method development.

Potential Applications in Research and Development

While specific applications for this compound are not documented, its structure suggests utility in several fields:

-

Materials Science: The molecule's rod-like structure, consisting of a flexible alkyl chain and a rigid aromatic core, is a common feature in liquid crystal design. The keto and ester functionalities provide polar sites that can influence mesophase behavior.

-

Polymer Chemistry: It can serve as a monomer or an additive in the synthesis of specialty polymers, where the long pentyloxy tail can act as an internal plasticizer or modify surface properties.

-

Pharmaceutical and Agrochemical Synthesis: The compound is a valuable intermediate. The ketone can be reduced to an alcohol or converted to other functional groups, while the ester can be hydrolyzed to a carboxylic acid.[5] This allows for its use as a linker molecule to connect different pharmacophores or as a building block for more complex target structures.[7]

Safety and Handling

The toxicological properties of this compound have not been fully investigated.[9] Standard laboratory safety protocols should be followed. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.

References

-

ChemicalBook. This compound | 898757-83-0. [Link]

-

LookChem. 898757-83-0 this compound. [Link]

-

Global Substance Registration System. ETHYL 7-OXOHEPTANOATE. [Link]

-

Khan Academy. Friedel-Crafts acylation (video). [Link]

-

ChemSynthesis. ethyl 7-(1-benzofuran-2-yl)-7-oxoheptanoate. [Link]

-

SpectraBase. Ethyl 7-oxoheptanoate - Optional[MS (GC)] - Spectrum. [Link]

-

Chemguide. friedel-crafts acylation of benzene. [Link]

-

U.S. Food and Drug Administration. Substances Added to Food (formerly EAFUS) - ETHYL HEPTANOATE. [Link]

-

Chad's Prep. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]

-

ODOWELL. Ethyl Heptanoate manufacturers and suppliers in China. [Link]

-

Khan Academy. Friedel-Crafts acylation. [Link]

-

ChemSrc. Ethyl 7-oxoheptanoate | CAS#:3990-05-4. [Link]

-

ScienceDirect. RIFM fragrance ingredient safety assessment, ethyl heptanoate, CAS Registry Number 106-30-9. [Link]

- Google Patents.

-

WIPO Patentscope. CN107840798 - Preparation method for ethyl 7-chloro-2-oxoheptanoate. [Link]

-

The Good Scents Company. ethyl heptanoate, 106-30-9. [Link]

-

PubChem. Ethyl Heptanoate | C9H18O2 | CID 7797. [Link]

-

ResearchGate. Synthesis of imidoyl chloride 7. | Download Scientific Diagram. [Link]

- Google Patents. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.

-

Wikipedia. Ethyl heptanoate. [Link]

Sources

- 1. This compound | 898757-83-0 [amp.chemicalbook.com]

- 2. This compound | 898757-83-0 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Khan Academy [khanacademy.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

A Technical Guide to the Physicochemical Characterization of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate

Introduction: Bridging Molecular Structure and Therapeutic Potential

In the landscape of modern drug discovery, the journey from a synthesized molecule to a viable therapeutic agent is governed by a profound understanding of its fundamental physical and chemical properties.[1][2][3] Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate, a novel organic compound, serves as a pertinent case study for the rigorous characterization required. Its structure, featuring a keto-ester functionality and a pentyloxy-substituted phenyl ring, suggests potential applications where lipophilicity and metabolic stability are key considerations.

This guide provides a comprehensive framework for the experimental determination and contextual interpretation of the core physical characteristics of this compound. It is designed for researchers, medicinal chemists, and formulation scientists, offering not just procedural steps but the causal reasoning behind them. The physicochemical profile we construct—spanning solid-state behavior, phase transitions, and solubility—is foundational for predicting a compound's in vivo fate, guiding formulation strategies, and ultimately, determining its likelihood of success in clinical development.[4][5][6]

Section 1: Predicted Physicochemical Profile

Prior to embarking on empirical analysis, computational models provide a valuable baseline for this compound. These predicted values help in designing experiments and anticipating the compound's behavior.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₂₀H₃₀O₄ | Forms the basis for all other calculations and spectral analysis. |

| Molecular Weight | 334.45 g/mol | Influences diffusion, membrane passage, and formulation calculations.[7] |

| Appearance | White to off-white solid (Predicted) | The physical state at ambient temperature is the first key observation. |

| XLogP3 | 5.1 | A measure of lipophilicity, critical for predicting membrane permeability and absorption.[8][9][] |

| Hydrogen Bond Donors | 0 | Affects solubility in polar protic solvents and interactions with biological targets.[11] |

| Hydrogen Bond Acceptors | 4 | Influences solubility and the potential for forming hydrogen bonds with receptors.[11] |

Note: These values are computationally derived and require experimental verification.

Section 2: Solid-State and Thermal Properties: The Melting Point

The melting point is more than a simple physical constant; it is a critical indicator of purity, crystal lattice energy, and stability. For a crystalline substance, a sharp melting range is indicative of high purity, whereas impurities typically depress and broaden this range.[12]

Expertise & Causality: Why Melting Point Matters

The energy required to break the crystal lattice structure directly impacts the dissolution rate—a prerequisite for absorption.[13][14] A high melting point often correlates with lower solubility, posing a challenge for oral bioavailability.[5] Furthermore, the existence of different crystalline forms (polymorphs) can have profound effects on a drug's performance, and thermal analysis is a primary tool for their detection.[15]

Protocol 2.1: Melting Point Determination via the Capillary Method

This method is the pharmacopeial standard for its reliability and precision.[16]

Methodology:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. Crushing any coarse crystals in a mortar is essential for uniform heat transfer.[16]

-

Capillary Loading: Place a small amount of the powdered sample into a capillary tube, tapping the closed end gently on a hard surface to pack the sample into a dense column approximately 3 mm high.[17]

-

Apparatus Setup: Insert the capillary tube into the heating block of a modern melting point apparatus.[18]

-

Rapid Preliminary Scan: Conduct an initial rapid determination by heating at a rate of 10-20 °C/min to establish an approximate melting range.[12] This conserves time and informs the subsequent, more precise measurement.

-

Accurate Determination: Using a fresh sample, set the apparatus to heat rapidly to a temperature approximately 5 °C below the preliminary melting point.

-

Fine Heating: Decrease the heating rate to 1-2 °C/min. A slow ramp rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.

Diagram 1: Workflow for Melting Point Determination

Caption: Standard workflow for accurate melting point determination.

Section 3: Liquid Phase Transition: The Boiling Point

For compounds that are liquid at or near room temperature, or for those that can be distilled without decomposition, the boiling point is a key characteristic. It reflects the strength of intermolecular forces in the liquid state.[19] Given the predicted solid nature of this compound, its boiling point would be determined under vacuum to prevent thermal decomposition at the high temperatures required at atmospheric pressure.

Protocol 3.1: Micro-Boiling Point Determination (Thiele Tube Method)

This method is ideal for small sample quantities, a common scenario in early-stage drug discovery.[20]

Methodology:

-

Sample Preparation: Place approximately 0.5 mL of the sample into a small test tube (fusion tube).

-

Capillary Inversion: Place a standard melting point capillary tube, sealed at one end, into the fusion tube with the open end down.

-

Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into a Thiele tube containing high-boiling mineral oil. The Thiele tube's design ensures uniform heating via convection.[12][20]

-

Observation: Heat the side arm of the Thiele tube gently.[19] As the liquid's vapor pressure equals the external pressure, a continuous stream of bubbles will emerge from the inverted capillary.[20]

-

Cooling and Measurement: Remove the heat source. The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube.[19][20] This moment signifies that the external pressure has just overcome the sample's vapor pressure.

-

Pressure Correction: Record the atmospheric pressure. Boiling points are pressure-dependent, and for comparison with literature values, a correction to standard pressure (760 mmHg) may be necessary.

Section 4: Solubility Profile: The Gateway to Bioavailability

Solubility is arguably one of the most critical physicochemical properties, as a drug must be in solution to be absorbed by the body.[5][13] Poor aqueous solubility is a major cause of failure for drug candidates.[21] The characterization of solubility is therefore a cornerstone of pre-formulation studies.[22][23]

Expertise & Causality: The Solubility-Lipophilicity Balance

Drug discovery often involves a delicate trade-off between solubility and lipophilicity (measured as LogP or LogD).[8][9] While sufficient lipophilicity is required for the molecule to cross biological membranes, excessive lipophilicity can lead to poor aqueous solubility, high metabolic turnover, and potential toxicity.[9][] The optimal range for LogP is often cited as being between 0 and 3 for good bioavailability.[9] this compound's predicted high XLogP3 suggests that its aqueous solubility may be low, making this experimental determination particularly crucial.

Protocol 4.1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining thermodynamic (or equilibrium) solubility, providing the true maximum concentration of a solute in a solvent under specific conditions.[21][24]

Methodology:

-

System Preparation: Prepare vials containing relevant aqueous buffers (e.g., pH 2.0, pH 7.4, pH 9.0) to simulate physiological conditions in the stomach and intestines.

-

Addition of Excess Solute: Add an excess amount of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[21]

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (typically 25 °C or 37 °C) for a sufficient period (24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant. It is critical to avoid aspirating any solid particles. The sample is then filtered (using a filter material that does not bind the compound) and diluted with a suitable solvent.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.

Diagram 2: Relationship between Physicochemical Properties and Drug Development

Caption: Interplay of physical properties and their impact on ADME.

Conclusion

The physical characterization of a novel compound like this compound is a foundational pillar of the drug development process. The methodologies detailed herein—for determining melting point, boiling point, and solubility—are not merely data collection exercises. They are diagnostic tools that provide a mechanistic understanding of a molecule's potential behavior.[25][26] The data derived from these experiments form a self-validating system; for instance, a high melting point should rationally correlate with lower observed solubility. By grounding our development decisions in these empirical, fundamental properties, we build a robust bridge from chemical structure to therapeutic function, significantly enhancing the probability of translating a promising molecule into a successful medicine.[4][27]

References

-

Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]

-

P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

-

Waring, M. J. (2012). Is there enough focus on lipophilicity in drug discovery?. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]

-

Superprof. (n.d.). The Application of Physical Chemistry. [Link]

-

Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. [Link]

-

Slideshare. (n.d.). Physico-chemical Properties Affecting Drug Formulation. [Link]

-

Raytor. (2025). How Drug Physical and Chemical Properties Influence Therapeutic Efficacy. [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. [Link]

-

Research and Reviews. (2024). Pharmaceutical Powders: Fundamental Properties and their Impact on Drug Formulation. [Link]

-

LookChem. (2023). What are the physicochemical properties of drug?. [Link]

-

Wisdom Lib. (2025). Physicochemical properties of drug: Significance and symbolism. [Link]

-

SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

thinkSRS.com. (n.d.). Melting Point Determination. [Link]

-

SSERC. (n.d.). Melting point determination. [Link]

-

University of Alberta. (n.d.). Melting point determination. [Link]

-

ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

GCSU. (n.d.). DETERMINATION OF BOILING POINTS. [Link]

-

University of Alberta. (n.d.). BOILING POINT DETERMINATION. [Link]

-

University of Alberta. (n.d.). Micro-boiling point measurement. [Link]

-

ResearchGate. (2025). Importance of physical pharmacy in pharmacy and life sciences. [Link]

-

Askprep. (2025). The Role of Chemistry in Pharmaceuticals. [Link]

-

NIH. (2020). Reliable Characterization of Organic & Pharmaceutical Compounds with High Resolution Monochromated EEL Spectroscopy. [Link]

-

YouTube. (2025). What Is The Role Of Chemistry In Pharmaceuticals?. [Link]

-

UC Davis. (2025). Pharmaceutical Chemistry. [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

-

Student Academic Success. (n.d.). Structure and properties of organic compounds. [Link]

-

ResearchGate. (2025). Physical Properties in Drug Design. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Askprep [askprep.com]

- 3. chemistry.ucdavis.edu [chemistry.ucdavis.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. What are the physicochemical properties of drug? [lookchem.com]

- 6. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. fiveable.me [fiveable.me]

- 8. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. azolifesciences.com [azolifesciences.com]

- 11. researchgate.net [researchgate.net]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. raytor.com [raytor.com]

- 14. rroij.com [rroij.com]

- 15. Reliable Characterization of Organic & Pharmaceutical Compounds with High Resolution Monochromated EEL Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. thinksrs.com [thinksrs.com]

- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 18. westlab.com [westlab.com]

- 19. uomus.edu.iq [uomus.edu.iq]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. scispace.com [scispace.com]

- 22. pharmatutor.org [pharmatutor.org]

- 23. lup.lub.lu.se [lup.lub.lu.se]

- 24. researchgate.net [researchgate.net]

- 25. The Application of Physical Chemistry [superprof.com]

- 26. m.youtube.com [m.youtube.com]

- 27. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate

This guide provides an in-depth analysis of the expected spectroscopic data for Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate, a compound of interest in various research and development sectors. Designed for researchers, scientists, and drug development professionals, this document will delve into the theoretical underpinnings of its spectroscopic signatures, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Given the limited availability of direct experimental spectra in public databases, this guide will empower the reader to interpret and verify the structure of this and similar molecules.

Molecular Structure and Spectroscopic Implications

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is comprised of three key fragments: an ethyl ester group, a heptanoate backbone with a ketone at the 7-position, and a para-substituted phenyl ring with a pentyloxy group. Each of these components will give rise to distinct and predictable signals in their respective spectra.

An In-depth Technical Guide to the Role of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate in Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate, a versatile intermediate in organic synthesis. We will delve into its rational design, synthesis, and its pivotal role as a precursor, particularly in the development of advanced materials such as calamitic liquid crystals. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical insights and practical, field-tested protocols.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional organic molecule that holds significant value as a building block in the synthesis of complex molecular architectures. Its structure, featuring a terminal ethyl ester, a seven-carbon aliphatic chain, a central ketone, and a para-substituted phenyl ring with a pentyloxy group, is strategically designed for subsequent chemical transformations. The interplay of these functional groups allows for a range of reactions, making it a valuable synthon for creating targeted molecules with specific electronic and structural properties.

The primary utility of this compound lies in its application as a precursor to calamitic, or rod-like, liquid crystals. The 4-pentyloxyphenyl moiety provides a flexible terminal chain and contributes to the overall molecular length, while the keto-ester functionality is a versatile handle for constructing the rigid core of the liquid crystal molecule. This guide will focus on the synthesis of this compound via the Friedel-Crafts acylation and its subsequent elaboration into a liquid crystalline material.

Synthesis of this compound: A Mechanistic Approach

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation.[1][2][3] This electrophilic aromatic substitution reaction involves the acylation of an activated aromatic ring, in this case, 4-pentyloxybenzene, with an acylating agent derived from a seven-carbon dicarboxylic acid. The overall synthetic strategy can be dissected into two principal stages: the preparation of the acylating agent and the subsequent Friedel-Crafts reaction.

Preparation of the Acylating Agent: Monoethyl 7-chloro-7-oxoheptanoate

The synthesis begins with pimelic acid, a C7 dicarboxylic acid. To achieve selective acylation of the aromatic ring, one of the carboxylic acid groups must be activated, while the other is protected as an ethyl ester.

Workflow for Acylating Agent Preparation

Caption: Synthesis of the acylating agent.

Friedel-Crafts Acylation: Assembling the Core Structure

With the acylating agent in hand, the Friedel-Crafts acylation is performed on 4-pentyloxybenzene. A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion that attacks the electron-rich aromatic ring.[1][4]

Friedel-Crafts Acylation Mechanism

Caption: Synthesis of a liquid crystal from the precursor.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound and its subsequent conversion to a liquid crystal precursor.

Synthesis of Monoethyl Pimelate

| Parameter | Value |

| Reactants | Pimelic Acid, Anhydrous Ethanol |

| Catalyst | Concentrated Sulfuric Acid |

| Solvent | Anhydrous Ethanol |

| Temperature | Reflux |

| Reaction Time | 12-18 hours |

| Work-up | Neutralization, Extraction, Distillation |

| Typical Yield | 40-50% |

Methodology:

-

In a round-bottom flask equipped with a reflux condenser, dissolve pimelic acid in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 12-18 hours.

-

Cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by fractional distillation to isolate the monoethyl pimelate.

Synthesis of Ethyl 7-chloro-7-oxoheptanoate

| Parameter | Value |

| Reactants | Monoethyl Pimelate, Thionyl Chloride |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Work-up | Removal of excess thionyl chloride |

| Typical Yield | >95% (used directly) |

Methodology:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve monoethyl pimelate in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure. The resulting acyl chloride is typically used in the next step without further purification.

Friedel-Crafts Acylation: Synthesis of this compound

| Parameter | Value |

| Reactants | Ethyl 7-chloro-7-oxoheptanoate, 4-Pentyloxybenzene |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours |

| Work-up | Acidic work-up, Extraction, Chromatography |

| Typical Yield | 70-80% |

Methodology:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride in anhydrous DCM.

-

Cool the suspension to 0 °C and slowly add a solution of ethyl 7-chloro-7-oxoheptanoate in anhydrous DCM.

-

Stir the mixture for 15 minutes, then add 4-pentyloxybenzene dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture slowly onto crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a strategically designed molecule with significant applications in organic synthesis. Its preparation via a robust Friedel-Crafts acylation protocol makes it an accessible intermediate for the construction of complex molecular systems. Its primary role as a precursor to calamitic liquid crystals highlights its importance in the field of materials science. The methodologies and insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

- BenchChem. Comparing synthesis routes for different 7-oxoheptanoic acid derivatives.

- BenchChem. An In-depth Technical Guide to the Synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.

- PrepChem.com. Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester.

- MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(18), 5984.

- Organic Chemistry Portal. Friedel-Crafts Acylation.

- Google Patents.

- Royal Society of Chemistry. Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(70), 40061–40163.

- BenchChem. Application Notes and Protocols for the Use of Ethyl 8-oxo-8-(4- pentyloxyphenyl)octanoate as a Precursor for Calamitic Liquid Crystals.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Novel Long-Chain Keto-Esters: A Technical Guide for Drug Discovery and Development

Foreword: The Untapped Potential of Lipophilic Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic potential is a perpetual endeavor. Among the myriad of synthons available to researchers, long-chain keto-esters are emerging as a class of compounds with significant, yet underexplored, promise. Their unique bifunctional nature, combining the reactivity of a ketone with the versatility of an ester, all appended to a lipophilic aliphatic chain, offers a compelling scaffold for the design of new therapeutic agents. This guide provides an in-depth technical exploration of the discovery, synthesis, purification, and characterization of novel long-chain keto-esters, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Strategic Advantage of Long-Chain Keto-Esters in Drug Design

The incorporation of a long aliphatic chain imparts a significant degree of lipophilicity to a molecule. This property is a critical determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). For instance, enhanced lipophilicity can facilitate passage through cellular membranes, including the blood-brain barrier, opening avenues for targeting central nervous system disorders. Furthermore, the keto and ester functionalities serve as versatile handles for subsequent chemical modifications, allowing for the construction of diverse compound libraries for screening.

Long-chain keto-esters are not merely passive scaffolds; they can be designed to interact with specific biological targets. For example, δ-hydroxy-β-keto esters are characteristic structural motifs of statin-type drugs, which are potent inhibitors of HMG-CoA reductase and are widely used to lower cholesterol.[1] The synthesis and evaluation of novel long-chain keto-ester derivatives have shown promise in the development of new anti-inflammatory and antibacterial agents.[1][2]

Synthetic Strategies: From Classical Condensations to Biocatalytic Innovations

The synthesis of long-chain keto-esters can be approached through several strategic pathways, the choice of which depends on factors such as the desired substitution pattern, scale, and stereochemical considerations.

The Cornerstone of β-Keto-Ester Synthesis: The Claisen Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that involves the base-catalyzed self-condensation of two ester molecules to yield a β-keto ester.[3][4][5][6][7] The mechanism, a classic example of nucleophilic acyl substitution, is initiated by the deprotonation of the α-carbon of an ester to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.

The driving force of the reaction is the final deprotonation of the newly formed β-keto ester, which has a highly acidic proton between the two carbonyl groups, by the alkoxide base. This step is essentially irreversible and pulls the equilibrium towards the product.[3][7]

Caption: Mechanism of the Claisen condensation for β-keto ester synthesis.

This protocol describes the synthesis of ethyl 2-oxotetradecanoate.

Materials:

-

Ethyl laurate (1 equivalent)

-

Sodium ethoxide (1.1 equivalents)

-

Dry Toluene

-

1 M Hydrochloric acid

-

Dichloromethane

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve sodium ethoxide in dry toluene under an inert atmosphere.

-

Addition of Ester: Add ethyl laurate dropwise to the stirred solution at room temperature.

-

Reaction: After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice and 1 M HCl to neutralize the excess base.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation.[3][4]

Transesterification: A Versatile Route to Diverse Keto-Esters

Transesterification is a powerful method for modifying existing keto-esters, allowing for the synthesis of a wide array of derivatives from commercially available starting materials.[8] This approach avoids the often-unstable β-keto acid intermediates that are prone to decarboxylation.[8] The reaction can be catalyzed by acids, bases, or enzymes, with a growing emphasis on environmentally benign catalysts like boric acid.[8]

Caption: General workflow for the synthesis of long-chain keto-esters via transesterification.

Enzymatic Synthesis: The Green Chemistry Approach

Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of long-chain keto-esters.[9][10][11][12] Lipases are commonly employed for the transesterification of short-chain β-keto-esters with long-chain alcohols. These enzymes often exhibit high chemo-, regio-, and stereoselectivity, operating under mild reaction conditions.

Materials:

-

Ethyl acetoacetate (acts as solvent and acyl donor)

-

Long-chain alcohol (e.g., 1-dodecanol, 1 equivalent)

-

Immobilized Lipase (e.g., Novozym 435)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the long-chain alcohol and a large excess of ethyl acetoacetate.

-

Enzyme Addition: Add the immobilized lipase to the mixture.

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40-60°C). Applying a vacuum can help remove the ethanol byproduct, driving the reaction to completion.

-

Monitoring: Monitor the progress of the reaction using Gas Chromatography (GC) or TLC.

-

Enzyme Recovery: Once the reaction is complete, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Purification: Remove the excess ethyl acetoacetate under reduced pressure. The resulting long-chain β-keto-ester can be purified by vacuum distillation or column chromatography.

Purification and Characterization: Ensuring Purity and Structural Integrity

The isolation of a pure long-chain keto-ester is paramount for its subsequent use in biological assays or as a synthetic intermediate. A multi-technique approach is essential for both purification and unambiguous structural elucidation.

Purification Techniques